molecular formula C9H11ClN2O4S B7764548 N-(3-chloropropyl)-4-nitrobenzenesulfonamide CAS No. 333430-40-3

N-(3-chloropropyl)-4-nitrobenzenesulfonamide

Cat. No.: B7764548
CAS No.: 333430-40-3
M. Wt: 278.71 g/mol
InChI Key: RNHLWOYAJFLMRD-UHFFFAOYSA-N
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Description

N-(3-chloropropyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties . This compound is characterized by the presence of a 3-chloropropyl group attached to a 4-nitrobenzenesulfonamide moiety, making it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloropropyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-chloropropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to obtain high purity this compound .

Chemical Reactions Analysis

Types of Reactions: N-(3-chloropropyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-chloropropyl)-4-nitrobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloropropyl)-4-nitrobenzenesulfonamide involves its interaction with biological molecules. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, leading to cytotoxic effects. The sulfonamide group can also interact with proteins, affecting their structure and function .

Comparison with Similar Compounds

    N-(3-chloropropyl)-4-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.

    N-(3-chloropropyl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a nitro group.

    N-(3-chloropropyl)-4-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness: N-(3-chloropropyl)-4-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(3-chloropropyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O4S/c10-6-1-7-11-17(15,16)9-4-2-8(3-5-9)12(13)14/h2-5,11H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHLWOYAJFLMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501258073
Record name N-(3-Chloropropyl)-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333430-40-3
Record name N-(3-Chloropropyl)-4-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333430-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chloropropyl)-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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